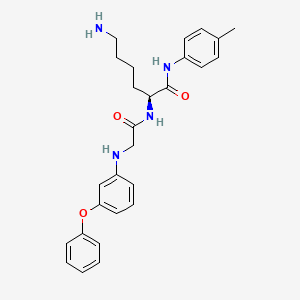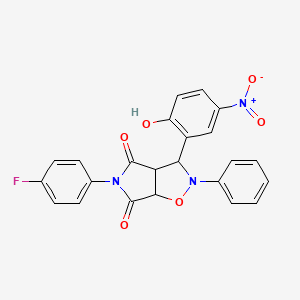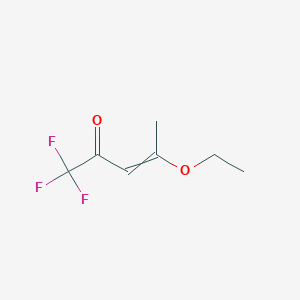![molecular formula C12H12ClN3O B12620877 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol CAS No. 920511-98-4](/img/structure/B12620877.png)
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an amino group, a chloropyridinyl group, and a phenolic group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the reaction of 3-chloropyridine-2-amine with formaldehyde and 2-aminophenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, a one-pot synthesis approach can be employed, where all reactants are combined in a single reaction vessel, reducing the need for intermediate purification steps. This method not only improves yield but also minimizes production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and chloropyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group leads to quinones, while reduction of a nitro group results in an amino derivative .
Aplicaciones Científicas De Investigación
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Chlorantraniliprole: A related compound used as an insecticide, known for its ryanodine receptor activation.
2-Amino-5-chloropyridine: Shares structural similarities but lacks the phenolic group.
5-Amino-3-bromo-2-chloropyridine: Another similar compound with different halogen substitutions.
Uniqueness
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, from chemical synthesis to biomedical research.
Propiedades
Número CAS |
920511-98-4 |
|---|---|
Fórmula molecular |
C12H12ClN3O |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
2-amino-5-[[(3-chloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12ClN3O/c13-9-2-1-5-15-12(9)16-7-8-3-4-10(14)11(17)6-8/h1-6,17H,7,14H2,(H,15,16) |
Clave InChI |
SCIVVGMZAUACMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NCC2=CC(=C(C=C2)N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


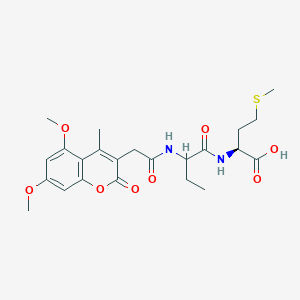


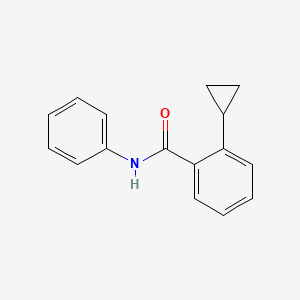
![2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12620812.png)

![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)
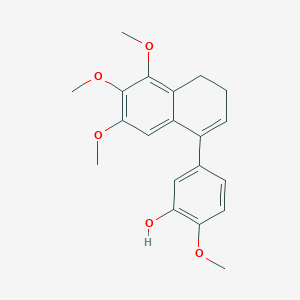
![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)
![5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine](/img/structure/B12620854.png)

